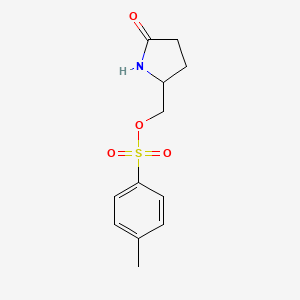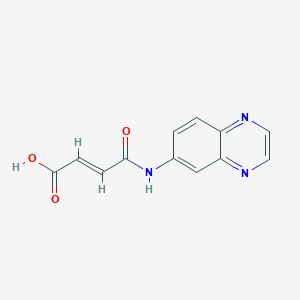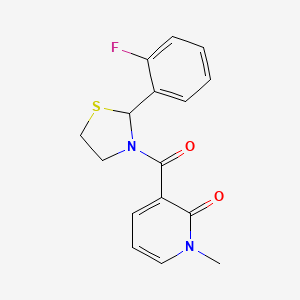
3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one, commonly known as FTDCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FTDCM has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
Antitumor Applications
A notable application involves the synthesis and evaluation of novel compounds with structural similarities, aiming to discover potent antitumor agents. Studies have identified compounds exhibiting significant cytotoxic activity against various tumor cell lines, highlighting the potential of these molecules in cancer therapy. One research project focused on the synthesis and structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, demonstrating potent cytotoxic activity in both in vitro and in vivo assays, indicating their promise as clinically useful antitumor agents (Tsuzuki et al., 2004).
Structural and Conformational Studies
Research has also delved into the structural and conformational aspects of related thiazolidine derivatives. Quantum-chemical calculations and X-ray structure analysis of such compounds provide valuable insights into their pharmacological activities, influenced by the configuration of centers and the oxidation state of sulfur atoms. These studies contribute to a deeper understanding of the molecular basis for the activity of thiazolidine derivatives and guide the design of new compounds with enhanced biological activities (Orsini et al., 1995).
Synthesis and Biological Properties
Further investigations focus on the synthesis of fluorinated spiro heterocycles under specific conditions, revealing novel compounds with potential antimycobacterial and antifungal activities. These studies underscore the importance of structural modifications in enhancing the biological properties of thiazolidine derivatives and expanding their therapeutic applications (Arya & Dandia, 2007).
Molecular Design for Hypoglycemic Activity
The molecular design of thiazolidine-2,4-diones, aiming to identify novel hypoglycemic agents, represents another critical application. By synthesizing and evaluating a series of imidazopyridine thiazolidine-2,4-diones, researchers have identified compounds with significant in vitro and in vivo hypoglycemic activity, contributing to the development of new treatments for diabetes (Oguchi et al., 2000).
Propriétés
IUPAC Name |
3-[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-18-8-4-6-12(14(18)20)15(21)19-9-10-22-16(19)11-5-2-3-7-13(11)17/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMPUUBKUJCMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCSC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

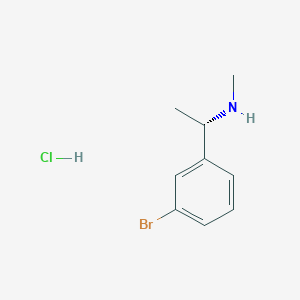

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)
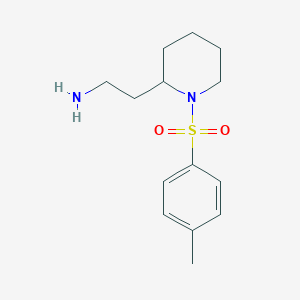
![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)




